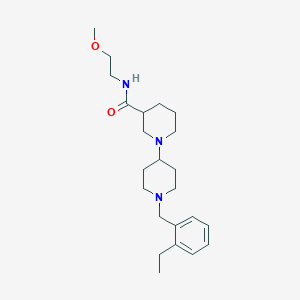![molecular formula C17H25NO2 B5324402 N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5324402.png)
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide, also known as SR9009, is a synthetic compound that has been developed for scientific research purposes. It is a selective agonist of the Rev-ErbAα protein, which plays a significant role in regulating the body's circadian rhythm and metabolism. SR9009 has been found to have potential applications in a variety of scientific fields, including pharmacology, physiology, and biochemistry.
Mechanism of Action
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide works by binding to the Rev-ErbAα protein, which is a transcriptional repressor that regulates the expression of genes involved in metabolism and circadian rhythm. By activating this protein, this compound can increase the metabolic rate of the body and improve the body's ability to burn fat. Additionally, this compound can help regulate the body's circadian rhythm, which can have a significant impact on overall health and well-being.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase the expression of genes involved in metabolism and energy production, which can lead to increased energy levels and improved physical performance. Additionally, this compound has been found to improve insulin sensitivity and glucose tolerance, making it a potential treatment for type 2 diabetes. It has also been shown to have a protective effect on the liver and brain, reducing the risk of neurodegenerative diseases and liver damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide in scientific research is its ability to selectively target the Rev-ErbAα protein, which can lead to more precise and accurate results. Additionally, this compound has been shown to have a relatively low toxicity profile, making it safe for use in laboratory experiments. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments. Additionally, the long-term effects of this compound on the body are not yet fully understood, which can make it difficult to assess its safety and efficacy in the long term.
Future Directions
There are many potential future directions for research involving N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide. One area of interest is the development of new treatments for metabolic disorders such as obesity and type 2 diabetes. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases, cancer, and cardiovascular diseases, and further research in these areas could lead to the development of new therapies. Finally, there is also potential for the development of new drugs that target the Rev-ErbAα protein, which could have significant implications for the treatment of a variety of diseases.
Synthesis Methods
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The starting material for the synthesis is 3,4-dimethylphenol, which is converted into the corresponding bromide derivative. This intermediate is then reacted with methylamine to generate the amine derivative, which is further reacted with cyclopentanecarboxylic acid to form the final product.
Scientific Research Applications
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide has been extensively studied in various scientific fields due to its potential therapeutic applications. It has been found to have a significant impact on the circadian rhythm and metabolism of the body, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases, cancer, and cardiovascular diseases.
properties
IUPAC Name |
N-[1-(3,4-dimethylphenoxy)propan-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-12-8-9-16(10-13(12)2)20-11-14(3)18-17(19)15-6-4-5-7-15/h8-10,14-15H,4-7,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDVTXIRFNXOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aS*)-5-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5324326.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324330.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)
![8-[(2-methyl-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5324345.png)
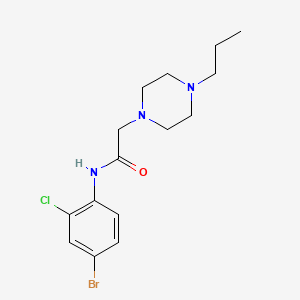
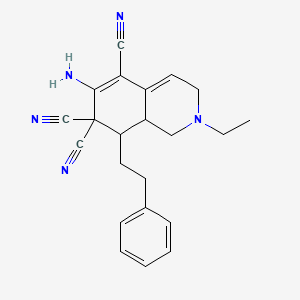
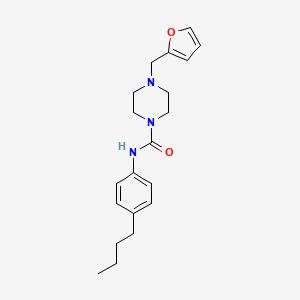
![1-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-methoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5324377.png)
![3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5324384.png)
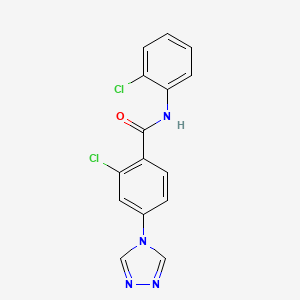

amino]ethyl}piperidin-2-one](/img/structure/B5324405.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide](/img/structure/B5324417.png)
